molecular formula C17H23F3N2O2S2 B2692156 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034572-83-1

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2692156
CAS RN: 2034572-83-1
M. Wt: 408.5
InChI Key: KPDAXHPJXSDGOO-UHFFFAOYSA-N
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Description

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23F3N2O2S2 and its molecular weight is 408.5. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Enzyme Inhibitory Properties

  • A study explored the antioxidant properties and enzyme inhibition potential of novel benzenesulfonamides, including those with piperidine structures similar to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide. These compounds were effective in inhibiting acetylcholinesterase, butyrylcholinesterase, and tyrosinase, which are relevant in diseases like Alzheimer's and Parkinson's, as well as pigmentation disorders. They also demonstrated moderate antioxidant activity (Lolak et al., 2020).

Structural Characterization

  • Research focused on the synthesis and crystal structure of benzenesulfonamide derivatives, providing insights into the molecular configuration and potential applications in drug design and material science. Studies revealed that piperidine derivatives exhibit specific conformational structures, aiding in understanding their chemical behavior and interactions (Prasad et al., 2008).

Membrane-Bound Phospholipase A2 Inhibition

  • Investigations into benzenesulfonamides, similar in structure to the compound , revealed their potency as membrane-bound phospholipase A2 inhibitors. This has implications for their use in treating conditions like myocardial infarction, showcasing the therapeutic potential of these compounds (Oinuma et al., 1991).

Antimicrobial and Antifungal Properties

  • Sulfonamide compounds, including those with piperidine nuclei, have been synthesized and evaluated for their antimicrobial properties. They show significant efficacy against various bacterial and fungal pathogens, suggesting their potential in developing new antimicrobial agents (Vinaya et al., 2009).

Corrosion Inhibition

  • Piperidine derivatives, structurally related to N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide, have been studied for their effectiveness in inhibiting the corrosion of metals. These studies contribute to understanding how such compounds can be used in industrial applications to protect metals from corrosion (Kaya et al., 2016).

Mechanism of Action

    Target of action

    Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry . .

    Mode of action

    The mode of action of piperidine derivatives can vary widely depending on their specific chemical structure and the biological target they interact with

    Biochemical pathways

    Piperidine derivatives can affect a variety of biochemical pathways depending on their specific targets

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can vary widely depending on their specific chemical structure

    Result of action

    The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific targets and mode of action

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2S2/c18-17(19,20)14-1-3-16(4-2-14)26(23,24)21-11-13-5-8-22(9-6-13)15-7-10-25-12-15/h1-4,13,15,21H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDAXHPJXSDGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

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